5-Aminopyrimidine-2-carbonitrile

Übersicht

Beschreibung

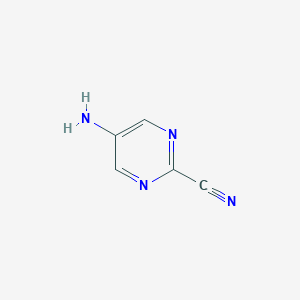

5-Aminopyrimidine-2-carbonitrile is an organic compound with the molecular formula C5H4N4. It is a pyrimidine derivative and has a molecular weight of 120.11 g/mol . The IUPAC name for this compound is 5-aminopyrimidine-2-carbonitrile .

Synthesis Analysis

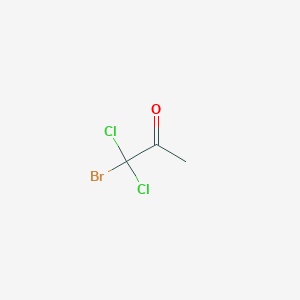

The synthesis of 4-Aminopyrimidine-5-carbonitriles has been efficiently achieved by reacting 2-(ethoxyalkylene)malononitriles with amidine hydrochlorides, using EtONa as a catalyst and EtOH as a solvent .

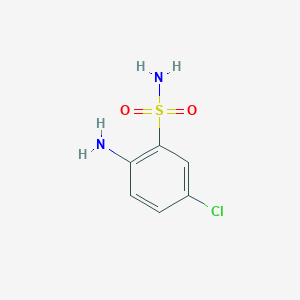

Molecular Structure Analysis

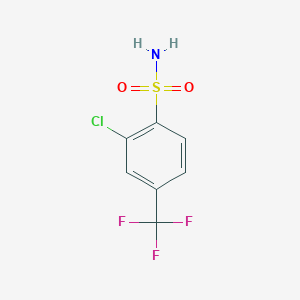

The molecular structure of 5-Aminopyrimidine-2-carbonitrile consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The compound also contains an amino group (-NH2) at position 5 and a carbonitrile group (-C#N) at position 2 .

Chemical Reactions Analysis

Pyrimidines, including 5-Aminopyrimidine-2-carbonitrile, are known to participate in a variety of chemical reactions. They are often used in the synthesis of other compounds, including pharmaceuticals .

Physical And Chemical Properties Analysis

5-Aminopyrimidine-2-carbonitrile is a solid at room temperature . It has a molecular weight of 120.11 g/mol . The compound has a topological polar surface area of 75.6 Ų and a complexity of 127 . It has a flash point of 175.9°C and a boiling point of 367.3°C at 760 mmHg .

Wissenschaftliche Forschungsanwendungen

-

Anti-inflammatory Applications

- Application : Pyrimidines, including 5-Aminopyrimidine-2-carbonitrile derivatives, are known to have anti-inflammatory effects. They inhibit the expression and activities of certain vital inflammatory mediators .

- Method : The synthesis of these compounds involves various chemical reactions, and their anti-inflammatory effects are usually tested using in vivo models like the carrageenan-induced rat paw edema model .

- Results : It has been found that a large number of pyrimidines exhibit potent anti-inflammatory effects .

-

- Application : Pyrimidine-5-carbonitrile derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR). They have been evaluated for their in vitro cytotoxic activities against a panel of human tumor cell lines .

- Method : These compounds are synthesized and their cytotoxic activities are evaluated using various assays. The most cytotoxic compounds are further investigated for their kinase inhibitory activities against EGFR WT and EGFR T790M .

- Results : Some of the synthesized compounds were found to exhibit moderate antiproliferative activity against the tested cell lines and were more active than the EGFR inhibitor erlotinib .

-

- Application : Pyrimidines, including 5-Aminopyrimidine-2-carbonitrile derivatives, are known to have antioxidant effects. They neutralize harmful free radicals in the body, thereby preventing oxidative stress and related diseases .

- Method : The antioxidant effects of these compounds are usually tested using various in vitro assays, such as the DPPH radical scavenging assay .

- Results : Many pyrimidines have been found to exhibit potent antioxidant effects .

-

- Application : Some pyrimidines, including 5-Aminopyrimidine-2-carbonitrile derivatives, have been found to exhibit antibacterial activity. They inhibit the growth of certain bacteria, making them potential candidates for the development of new antibacterial drugs .

- Method : The antibacterial activity of these compounds is usually tested using in vitro assays, such as the disk diffusion method .

- Results : Several pyrimidines have been found to inhibit the growth of various bacteria .

-

Synthesis of 2,4-Diaminopyrimidine-5-carbaldehydes

- Application : 5-Aminopyrimidine-2-carbonitrile derivatives are used in the synthesis of 2,4-diaminopyrimidine-5-carbaldehydes .

- Method : The synthesis of 2,4-diaminopyrimidine-5-carbaldehydes is carried out by the reduction of 2,4-diaminopyrimidine-5-carbonitrile .

- Results : The reduction of 5-Aminopyrimidine-2-carbonitrile derivatives leads to the formation of 2,4-diaminopyrimidine-5-carbaldehydes .

-

- Application : Some pyrimidines, including 5-Aminopyrimidine-2-carbonitrile derivatives, have been found to exhibit antiviral activity. They inhibit the replication of certain viruses, making them potential candidates for the development of new antiviral drugs .

- Method : The antiviral activity of these compounds is usually tested using in vitro assays .

- Results : Several pyrimidines have been found to inhibit the replication of various viruses .

Safety And Hazards

Eigenschaften

IUPAC Name |

5-aminopyrimidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c6-1-5-8-2-4(7)3-9-5/h2-3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOMODHWDBMCWFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480851 | |

| Record name | 5-Aminopyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aminopyrimidine-2-carbonitrile | |

CAS RN |

56621-93-3 | |

| Record name | 5-Amino-2-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56621-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminopyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Aminopyrimidine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino]methyl]-3-nitro-4-(phenylmethoxy)benzenem](/img/structure/B129594.png)

![5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one](/img/structure/B129601.png)

![Trisodium (4S)-2-[6-(phosphonatooxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B129612.png)

![6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B129616.png)

![Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B129620.png)